1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride (CAS: 1215418-60-2) is a synthetic compound with a molecular formula of C₂₅H₂₉Cl₂FN₂O₂ and a molecular weight of 479.4 g/mol. Its structure consists of:
- A 1,1'-biphenyl-4-yloxy group linked via an ether bond to a propan-2-ol backbone.
- A 4-(4-fluorophenyl)piperazine moiety attached to the propan-2-ol chain.
- Two hydrochloride counterions, enhancing solubility and stability in aqueous environments .
The compound’s design leverages the piperazine scaffold, a common feature in central nervous system (CNS)-targeting agents, and the fluorophenyl group for enhanced receptor binding via electronegative interactions. However, key physicochemical properties (e.g., melting point, solubility) remain unreported in available literature .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O2.2ClH/c26-22-8-10-23(11-9-22)28-16-14-27(15-17-28)18-24(29)19-30-25-12-6-21(7-13-25)20-4-2-1-3-5-20;;/h1-13,24,29H,14-19H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOOOFOZEMGORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=C(C=C4)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, also known by its CAS number 524723-95-3, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various receptors, particularly in the context of neuropsychiatric disorders.
- Molecular Formula : C25H27FN2O2
- Molecular Weight : 406.49 g/mol
- Structure : The compound features a biphenyl ether moiety and a piperazine ring, which are critical for its biological activity.
The biological activity of this compound primarily involves its interaction with serotonin (5-HT) receptors and the NMDA receptor system.
5-HT Receptor Interaction
Research indicates that derivatives of this compound exhibit high affinity for serotonin 5-HT1A receptors. In functional assays, compounds similar to 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol have shown biased agonism towards ERK1/2 phosphorylation pathways, which are crucial in mediating antidepressant-like effects in animal models .
NMDA Receptor Modulation
The compound has been studied for its role as a glycine transporter-1 inhibitor. In a study involving MK-801-induced negative symptoms in schizophrenia models, administration of this compound significantly reversed the increased immobility in forced swimming tests, suggesting its potential as a treatment for negative symptoms associated with schizophrenia .
Table 1: Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| 5-HT1A Receptor Binding | High affinity and selectivity | |
| ERK1/2 Pathway Activation | Antidepressant-like effects | |
| NMDA Receptor Modulation | Reversal of MK-801 induced immobility |
Case Study 1: Antidepressant-Like Effects
In a controlled study, the administration of compounds related to 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol demonstrated significant antidepressant-like effects in the Porsolt forced swimming test. The results indicated that these compounds preferentially activate pathways associated with mood regulation without affecting locomotor activity, highlighting their potential therapeutic utility .
Case Study 2: Schizophrenia Treatment Potential
Another study focused on the use of this compound in an animal model for schizophrenia. The glycine transporter inhibition led to improved behavioral outcomes in tests designed to measure negative symptoms of schizophrenia. This suggests that modulation of the NMDA receptor through glycine site activation could provide a novel approach to treating these challenging symptoms .
Scientific Research Applications
Glycine Transporter Inhibition
NFPS is primarily recognized for its role as a selective inhibitor of GlyT1. This inhibition is crucial in modulating glycine levels in the central nervous system, which can influence various neurotransmission processes.
Key Findings:
- Enhancement of NMDA Receptor Activity : NFPS has been shown to enhance the amplitude of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), indicating its potential in modulating synaptic plasticity and cognitive functions .
- Neuropharmacological Studies : Research has demonstrated that NFPS does not exhibit significant activity at GABA or glutamate receptors, making it a targeted approach for manipulating glycine levels without affecting other major neurotransmitter systems .
Neurological Disorders
NFPS has been investigated for its therapeutic potential in conditions such as schizophrenia and depression, where glycine modulation may alleviate symptoms.
Case Studies:
- Schizophrenia Treatment : Studies suggest that enhancing glycine signaling may improve cognitive deficits associated with schizophrenia. NFPS's selective inhibition of GlyT1 could provide a novel treatment pathway .
- Depression Models : Animal models have indicated that GlyT1 inhibitors like NFPS may have antidepressant-like effects, warranting further exploration in clinical settings .
Research on Mechanisms of Action
Understanding the mechanisms through which NFPS exerts its effects is critical for developing new therapeutic strategies. Research highlights include:
- Modulation of Synaptic Transmission : NFPS influences synaptic transmission by altering glycine receptor activity, which is essential for inhibitory neurotransmission in the brain .
- Impact on Neuroinflammation : There is emerging evidence suggesting that GlyT1 inhibitors may play a role in reducing neuroinflammation, a common feature in many neurodegenerative diseases .
Summary of Key Research Findings on NFPS
| Study | Focus Area | Key Findings |
|---|---|---|
| Mallorga et al. (2003) | GlyT1 Inhibition | Demonstrated selective inhibition of GlyT1 with no significant activity at GABA or glutamate receptors |
| Harsing Jr. et al. (2003) | Neuropharmacology | Showed enhancement of NMDA receptor activity via glycine transporter inhibition |
| Bergeron et al. (1998) | Synaptic Plasticity | Found that glycine transport modulation influences synaptic plasticity and cognitive functions |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Insights
Adamantane () and bicycloheptane () moieties introduce steric hindrance, likely reducing binding affinity but improving metabolic stability .
Impact of Counterions: Dihydrochloride salts (target compound, ) improve aqueous solubility, critical for oral bioavailability, compared to non-salt forms () .
Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (479.4 vs. 392.3–463.5) suggests reduced blood-brain barrier permeability compared to smaller analogs (e.g., ) .
Q & A
Q. What are the recommended methodologies for synthesizing and purifying 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride?
Answer: Synthesis involves multi-step organic reactions, including nucleophilic substitution and coupling. Key steps:
- Step 1: React 4-fluorophenylpiperazine with epichlorohydrin under basic conditions (e.g., NaHCO₃) to form the piperazine-propanol intermediate.
- Step 2: Couple the intermediate with 4-hydroxybiphenyl via Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) to introduce the biphenyl ether group .
- Purification: Use column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) identifies proton environments (e.g., biphenyl aromatic signals at δ 7.4–7.6 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm).
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and isotopic Cl/F patterns.
- X-ray Crystallography: Use SHELXTL (Bruker AXS) or similar software for structure refinement. Define ring puckering in the piperazine moiety via Cremer-Pople parameters (e.g., amplitude Q and θ for conformational analysis) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
- Thermal Stability: Perform thermogravimetric analysis (TGA) at 10°C/min under N₂.
- pH Stability: Incubate in buffered solutions (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Light Sensitivity: Store in amber vials; test under UV/visible light (300–800 nm) for photodegradation .
Advanced Research Questions
Q. What computational strategies are effective for modeling receptor-ligand interactions involving this compound?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite. Parameterize the fluorophenyl and piperazine groups for G-protein-coupled receptor (GPCR) targets. Validate poses with molecular dynamics (MD) simulations (AMBER/CHARMM force fields).
- Free Energy Calculations: Apply MM-GBSA to estimate binding affinities. Reference LibDock scores (e.g., >150 indicates strong binding) and CDOCKER interaction energies (e.g., <−35 kcal/mol) .
Q. How can researchers resolve contradictions in biological activity data across assays?
Answer:
- Assay Validation: Cross-reference results from orthogonal assays (e.g., radioligand binding vs. cAMP functional assays).
- Control Experiments: Test for off-target effects (e.g., serotonin receptor panels) and metabolite interference (LC-MS/MS).
- Statistical Design: Apply split-plot or randomized block designs (as in ) to account for batch variability .
Q. What experimental approaches optimize the compound’s selectivity for adrenergic vs. dopaminergic receptors?
Answer:
- Structural Modifications: Introduce bulky substituents (e.g., methyl groups) to the biphenyl ring to sterically hinder non-target receptors.
- Functional Assays: Measure IC₅₀ values in HEK293 cells transfected with α₁-adrenergic vs. D₂ dopaminergic receptors. Use Schild analysis to determine receptor subtype selectivity .
Q. How can conformational flexibility of the piperazine ring impact pharmacological activity?
Answer:
- Ring Puckering Analysis: Calculate Cremer-Pople parameters (Q, θ) from crystallographic data. Correlate chair vs. boat conformations with receptor activation (e.g., chair conformation may enhance affinity for β-arrestin recruitment).
- Dynamic NMR: Monitor ring inversion barriers in D₂O at variable temperatures (e.g., coalescence temperature for chair-chair interconversion) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
